2-Chloro-5-hydroxymethylpyridine
Overview
Description
2-Chloro-5-hydroxymethylpyridine is an organic compound with the molecular formula C(_6)H(_6)ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydroxymethyl group at the fifth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxymethylpyridine typically involves the chlorination of 5-hydroxymethylpyridine. One common method includes the reaction of 5-hydroxymethylpyridine with thionyl chloride (SOCl(_2)) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-hydroxymethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction Reactions: The compound can be reduced to form 2-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO(_4), CrO(_3)), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH(_4)), anhydrous conditions.
Major Products:
Substitution: Various substituted pyridines.
Oxidation: 2-Chloro-5-formylpyridine, 2-chloro-5-carboxypyridine.
Reduction: 2-Chloro-5-methylpyridine.
Scientific Research Applications
2-Chloro-5-hydroxymethylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxymethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Chloro-3-hydroxymethylpyridine: The position of the hydroxymethyl group affects its reactivity and applications.
5-Chloro-2-hydroxymethylpyridine: The chlorine and hydroxymethyl groups are swapped, leading to different chemical properties.
Uniqueness: 2-Chloro-5-hydroxymethylpyridine is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXYBEXWMJZLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175880 | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21543-49-7 | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-hydroxymethyl pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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